

An In-Depth Technical Guide to Iotasul: Chemical Structure and Synthesis

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Compound of Interest

Compound Name: *Iotasul*

Cat. No.: *B1205220*

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Abstract

Iotasul is a non-ionic, dimeric, water-soluble X-ray contrast agent designed for lymphography. Its chemical structure, characterized by two tri-iodinated benzene rings linked by a sulfur-containing chain, provides high radiopacity and favorable physicochemical properties for imaging the lymphatic system. This technical guide provides a comprehensive overview of the chemical structure and a plausible synthesis pathway of **Iotasul**, based on available chemical literature and established synthetic methodologies for related compounds. Detailed experimental protocols, quantitative data from preclinical studies, and visualizations of the chemical structure and synthesis are presented to support researchers and professionals in the field of diagnostic imaging and drug development.

Chemical Structure of Iotasul

Iotasul, chemically named 5,5'-(4-thiaheptanedioylidimino)-bis[2,4,6-triiodoisophthalic acid-bis-(2,4-dihydroxypropyl-N-methyl)diamide], is a complex molecule with the empirical formula $C_{38}H_{50}I_6N_6O_{14}S$ and a molecular weight of 1608.33 g/mol ^[1] The structure features two symmetrical units, each based on a 2,4,6-triiodoisophthalic acid core. The key features of the **Iotasul** structure are:

- **Two Tri-iodinated Phenyl Rings:** These provide the high atomic number iodine atoms necessary for efficient X-ray attenuation.

- **Isophthalamide Core:** Each phenyl ring is part of an isophthalamide structure.
- **Dimeric Linker:** The two monomeric units are connected at the 5-position of the phenyl rings via a 4-thiaheptanedioyldiimino linker. This dimeric nature contributes to a higher molecular weight and lower osmolality compared to monomeric contrast agents.
- **Solubilizing Side Chains:** Each isophthalic acid moiety is further derivatized with two N-(2,4-dihydroxypropyl)-N-methylamide side chains. These hydrophilic groups are crucial for the high water solubility of **lotasul**.

Below is a 2D representation of the chemical structure of **lotasul**.

Caption: 2D representation of the chemical structure of **lotasul**.

Physicochemical and Preclinical Data

A preclinical investigation of **lotasul** provided key quantitative data on its properties and safety profile.

Table 1: Physicochemical Properties of Aqueous lotasul Formulation[2]

Property	275 mg Iodine/mL	350 mg Iodine/mL
Viscosity (mPa·s)	19.8	32.9
Density at 37°C (kg/L)	1.30	1.32

Table 2: Acute Toxicity of lotasul[2]

Species	Route of Administration	LD ₅₀ (g Iodine/kg)
Rat	Intraperitoneal	> 11
Mouse	Intraperitoneal	> 14
Rat	Subcutaneous	> 11
Mouse	Subcutaneous	> 14
Rat	Intragastric	> 11
Mouse	Intragastric	> 14
Dog	Intragastric	> 10

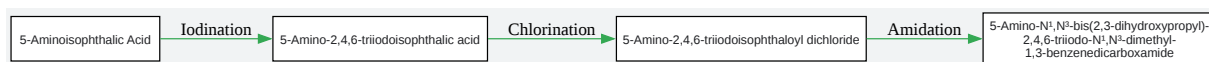
Proposed Synthesis Pathway of Iotasul

While a detailed, step-by-step synthesis protocol for **Iotasul** is not publicly available in the reviewed literature, a plausible synthetic route can be postulated based on the synthesis of its known precursors and analogous dimeric contrast agents. The synthesis can be logically divided into three main stages:

- Synthesis of the Key Intermediate: Preparation of 5-amino-N¹,N³-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N¹,N³-dimethyl-1,3-benzenedicarboxamide.
- Synthesis of the Dimeric Linker: Preparation of 4-thiaheptanedioyl dichloride.
- Final Dimerization: Coupling of the key intermediate with the dimeric linker.

Stage 1: Synthesis of the Key Intermediate

The synthesis of the monomeric unit starts from 5-aminoisophthalic acid.



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Caption: Proposed synthesis pathway for the key monomeric intermediate.

Experimental Protocol (Hypothetical):

- **Step 1: Iodination of 5-Aminoisophthalic Acid.** 5-Aminoisophthalic acid is subjected to an electrophilic iodination reaction. A common method involves the use of iodine monochloride (ICl) in a suitable solvent, such as aqueous hydrochloric acid, to yield 5-amino-2,4,6-triiodoisophthalic acid^[2]. The product is typically isolated by filtration and purified by recrystallization.
- **Step 2: Chlorination of 5-Amino-2,4,6-triiodoisophthalic acid.** The resulting tri-iodinated compound is then converted to its more reactive acid chloride derivative. This can be achieved by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or phosgene (COCl₂), often in an inert solvent with a catalytic amount of a tertiary amine or a quaternary ammonium salt. This yields 5-amino-2,4,6-triiodoisophthaloyl dichloride.
- **Step 3: Amidation.** The final step in the synthesis of the key intermediate involves the amidation of the acid chloride. 5-Amino-2,4,6-triiodoisophthaloyl dichloride is reacted with N-(2,3-dihydroxypropyl)-N-methylamine in the presence of a base to neutralize the HCl byproduct. This reaction forms the desired 5-amino-N¹,N³-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N¹,N³-dimethyl-1,3-benzenedicarboxamide.

Stage 2: Synthesis of the Dimeric Linker

The linker, 4-thiaheptanedioic acid, is converted to its acid chloride for the subsequent coupling reaction.



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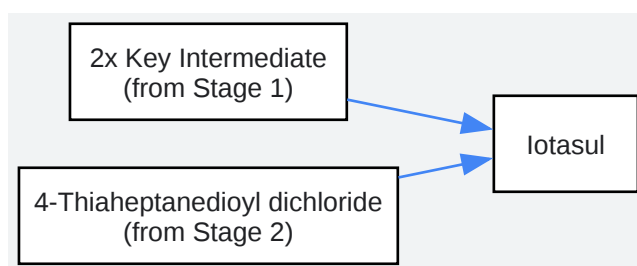
Caption: Synthesis of the dimeric linker precursor.

Experimental Protocol (Hypothetical):

- Chlorination of 4-Thiaheptanedioic acid. 4-Thiaheptanedioic acid is reacted with a chlorinating agent, such as thionyl chloride, to produce 4-thiaheptanedioyl dichloride. The reaction is typically performed in an inert solvent, and the excess thionyl chloride can be removed by distillation.

Stage 3: Final Dimerization

The final step involves the coupling of two molecules of the key intermediate with one molecule of the dimeric linker.



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